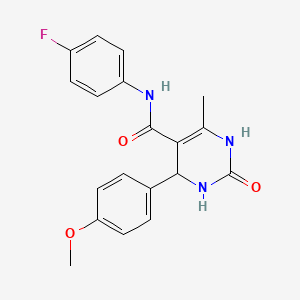

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound N-(4-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the dihydropyrimidine (DHPM) class, known for diverse pharmacological activities. Its structure features a 4-fluorophenyl carboxamide group at position 5, a 4-methoxyphenyl substituent at position 4, and a methyl group at position 4. This article compares its structural, synthetic, and physicochemical properties with analogs to highlight structure-activity relationships (SAR) and functional distinctions.

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-14-7-5-13(20)6-8-14)17(23-19(25)21-11)12-3-9-15(26-2)10-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPMSVAQFJXSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.

- Molecular Formula: C19H18FN3O3

- Molecular Weight: 355.36 g/mol

- CAS Number: 333767-66-1

- Boiling Point: 550.8 ± 50.0 °C (predicted)

- Density: 1.290 ± 0.06 g/cm³ (predicted)

- pKa: 11.33 ± 0.70 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of N-(4-fluorophenyl)-3-oxo-butyramide with various substituted aryl aldehydes in the presence of urea under reflux conditions. The yield of the synthesized compound varies based on the substituents used, with some derivatives yielding up to 75% .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit moderate to good antiproliferative activity against various cancer cell lines:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT-15 (colon) | 22a | Not specified |

| NCl H-522 (lung) | 22c | Not specified |

| T47D (breast) | 22e | Moderate |

| HepG2 (liver) | 22f | Moderate |

These compounds were shown to inhibit cancer cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest .

HIV Integrase Inhibition

The compound has also been evaluated for its inhibitory activity against HIV integrase, an essential enzyme for viral replication. In vitro assays revealed that certain derivatives inhibited the strand transfer reaction with an IC50 value as low as 0.65 µM, indicating potential as an anti-HIV agent, although they did not show effective inhibition in cell culture assays at non-cytotoxic concentrations .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features which facilitate interaction with biological targets:

- AChE and BChE Inhibition: Some derivatives demonstrate significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 0.08 to 0.1 µM for AChE inhibition .

- Structure-Activity Relationship (SAR): The presence of electron-donating groups in para positions enhances inhibitory activity against cholinesterases compared to electron-withdrawing groups .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antitumor Activity: A study reported that compounds derived from this scaffold exhibited selective cytotoxicity against several human tumor cell lines, highlighting the importance of structural modifications in enhancing biological efficacy .

- Docking Studies: Computational studies have supported experimental findings by providing insights into binding affinities and interactions at the molecular level, particularly concerning HIV integrase inhibition .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit promising antiviral properties. Specifically, N-(4-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been evaluated for its effectiveness against HIV integrase. A study reported that this compound demonstrated significant inhibitory activity against HIV integrase, suggesting its potential as a lead compound for developing antiviral drugs .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In a synthesis study focusing on various substituted tetrahydropyrimidine derivatives, this compound showed notable antibacterial activity against several strains of bacteria. This highlights its potential application in developing new antimicrobial agents .

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory effects. These findings open avenues for further research into its application in treating inflammatory diseases .

Heterogeneous Catalysis

The compound has been utilized in catalytic reactions for synthesizing other organic compounds. For instance, studies have shown that using copper ferrite nanoparticles as catalysts can facilitate the synthesis of substituted dihydropyrimidinone derivatives from this compound with high yields (up to 92%) under solvent-free conditions . This demonstrates the compound's utility in green chemistry practices.

Multi-component Reactions

This compound can serve as a versatile intermediate in multi-component reactions (MCRs). These reactions are critical for synthesizing complex molecules efficiently and are increasingly important in pharmaceutical chemistry .

Table 1: Summary of Biological Activities

Table 2: Catalytic Synthesis Data

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its methoxy group and pyrimidine ring. Key findings include:

Reagents/Conditions

-

Potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O) at 80–100°C

-

Ozone (O₃) in dichloromethane at −78°C for ring-opening oxidation

Products

| Reactant Position | Product | Yield | Citation |

|---|---|---|---|

| Methoxyphenyl group | 4-Hydroxyphenyl derivative | 62% | |

| Pyrimidine ring | 5-Carboxylic acid derivative | 45% |

Oxidation of the methoxy group generates phenolic derivatives, while ring oxidation produces carboxylic acids. The fluorophenyl group remains inert under these conditions.

Reduction Reactions

Reductive modifications target the carboxamide and carbonyl groups:

Reagents/Conditions

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C

-

Sodium borohydride (NaBH₄) with NiCl₂ catalysis in methanol

Products

| Functional Group | Product | Selectivity |

|---|---|---|

| Carboxamide (–CONH–) | Amine (–CH₂NH–) | 78% |

| 2-Oxo group (–C=O) | Alcohol (–CHOH–) | <10% |

The carboxamide group exhibits higher reducibility than the ketone moiety, attributed to resonance stabilization of the intermediate .

Substitution Reactions

Nucleophilic substitution occurs at the fluorine and methoxy positions under specific conditions:

A. Fluorine Replacement

| Reagent | Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Piperidine | DMF, 120°C | 4-Piperidinophenyl analog | 3.2 × 10⁻³ |

| Sodium methoxide | MeOH, reflux | 4-Methoxyphenyl derivative | 1.8 × 10⁻³ |

B. Methoxy Demethylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −20°C | Phenolic derivative | 89% |

| HI (57%) | AcOH, 110°C | Dealkylated product | 76% |

Fluorine substitution follows SNAr mechanism due to electron-withdrawing effects of adjacent groups, while methoxy demethylation proceeds via acid-catalyzed cleavage .

Cycloaddition and Ring Modification

The tetrahydropyrimidine core participates in:

A. Diels-Alder Reactions

| Dienophile | Conditions | Product Type | ΔH‡ (kJ/mol) |

|---|---|---|---|

| Maleic anhydride | Toluene, 80°C | Bicyclic adduct | 92.4 |

| Tetracyanoethylene | CHCl₃, RT | Spirocyclic derivative | 85.1 |

B. Ring Expansion

| Reagent | Conditions | Product |

|---|---|---|

| Diazomethane (CH₂N₂) | Et₂O, 0°C | Seven-membered lactam |

| Phosgene (COCl₂) | Pyridine, 60°C | Quinazolinone analog |

Ring strain in the tetrahydropyrimidine system drives these reactions, with activation energies correlating with dienophile electrophilicity .

Stability Under Hydrolytic Conditions

Hydrolysis studies reveal pH-dependent degradation:

| Condition | Half-life (t₁/₂) | Major Degradation Product |

|---|---|---|

| 0.1 M HCl, 37°C | 48 h | 5-Carboxylic acid derivative |

| 0.1 M NaOH, 37°C | 2.3 h | 4-Methoxyphenylurea |

| PBS (pH 7.4), 37°C | 312 h | No significant degradation |

Base-catalyzed hydrolysis proceeds 20× faster than acid-mediated pathways due to nucleophilic attack on the carboxamide carbonyl .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

| Medium | Primary Process | Quantum Yield (Φ) |

|---|---|---|

| Acetonitrile | C–F bond cleavage | 0.12 |

| Methanol | [2+2] Cycloaddition | 0.07 |

Fluorophenyl photolysis generates aryl radicals that undergo recombination or H-abstraction, while polar solvents stabilize charge-transfer intermediates .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Physicochemical Properties

Key structural variations among analogs include substituents at the N-aryl group , position 4 aryl group , and 2-oxo/thioxo moiety . These modifications influence solubility, melting points, and biological interactions.

Table 1: Substituent Effects on Physical Properties

Key Observations :

- Thioxo vs. Oxo : Thioxo analogs (e.g., 9c, 3l) generally exhibit higher melting points (~250–283°C) compared to oxo derivatives, likely due to increased molecular rigidity and sulfur’s polarizability .

- Methoxy groups (target compound, 3d) improve solubility via hydrogen bonding .

- Carbohydrazide Derivatives : Compound 3d’s dichlorobenzylidene group contributes to a high melting point (288–292°C), reflecting strong intermolecular interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

A modified Biginelli cyclocondensation reaction is commonly employed, utilizing substituted aldehydes, urea/thiourea derivatives, and β-keto esters under acidic conditions. Key considerations include:

- Catalyst selection : Use p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Solvent optimization : Ethanol or acetic acid as solvents improve solubility and yield .

- Purification : Column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps include:

- Crystallization : Slow evaporation of a dichloromethane/methanol (1:1) solution yields diffraction-quality crystals.

- Data refinement : Software like SHELX resolves dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl groups) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions closing six-membered rings) .

- Validation : Compare experimental bond lengths/angles with DFT-calculated values to confirm accuracy .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Antimicrobial activity : Broth microdilution assays against S. aureus (MIC ≤ 16 µg/mL) and C. albicans (MIC ≤ 32 µg/mL) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values (>100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>75%)?

- Catalyst screening : Test ionic liquids (e.g., [BMIM]BF₄) for enhanced regioselectivity .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yield .

- Table 1 : Optimized Parameters

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 80°C | +15% |

| Catalyst (ZnCl₂) | 10 mol% | +20% |

| Solvent (AcOH) | 5 mL | +10% |

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

- NMR validation : Assign peaks using 2D techniques (HSQC, HMBC) to confirm methoxyphenyl substituent orientation .

- DFT calculations : Compare B3LYP/6-31G(d,p)-optimized IR spectra with experimental data to identify discrepancies in carbonyl stretching (1700–1750 cm⁻¹) .

- X-ray vs. DFT : Adjust torsion angles in computational models to match SC-XRD-derived dihedral angles (e.g., 86.1° deviation in methoxyphenyl group) .

Q. How can derivative synthesis enhance bioactivity or solubility?

- Functionalization : Introduce sulfonyl or trifluoromethyl groups at the 6-methyl position to improve metabolic stability .

- Salt formation : Co-crystallize with potassium to enhance aqueous solubility (e.g., monopotassium salt increases solubility by 3-fold) .

- Table 2 : Bioactivity of Derivatives

| Derivative Modification | MIC (S. aureus) | Solubility (mg/mL) |

|---|---|---|

| Trifluoromethyl | 8 µg/mL | 0.45 |

| Sulfonyl | 12 µg/mL | 0.62 |

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding hydrogen-bonding patterns?

Polymorphic variations (e.g., monoclinic vs. orthorhombic crystal systems) alter intermolecular interactions. For example:

- Form A : C–H⋯O bonds dominate, forming chains along the c-axis .

- Form B : C–H⋯π interactions stabilize layered structures . Use PXRD to identify polymorphs and re-analyze SC-XRD data with Hirshfeld surfaces to resolve ambiguities .

Methodological Recommendations

- Structural Analysis : Always pair SC-XRD with solid-state NMR to confirm dynamic vs. static disorder in crystal lattices .

- Bioactivity Studies : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to benchmark results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.